molecular formula C7H4ClNO3 B1428698 6-Chloro-4-formylnicotinic acid CAS No. 1031433-06-3

6-Chloro-4-formylnicotinic acid

Cat. No. B1428698
Key on ui cas rn: 1031433-06-3
M. Wt: 185.56 g/mol
InChI Key: WFHBMNIKNOOHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674801B2

Procedure details

To a stirred solution of tetramethylpiperidine (6.89 mL, 40.8 mM) in dry tetrahydrofuran (20 mL), n-butyl lithium (36.5 mL, 1.12 mL, 40.8 mM) was added drop wise at −78° C. for 15 min. The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min. 6-Chloro nicotinic acid (1.6 g, 10.2 mM) dissolved in dry tetrahydrofuran (10 mL) was added dropwise to the above reaction mixture for 15 min at −78° C. The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min. Dry dimethyl formamide (5 mL) was added dropwise at −78° C. for 5 min. The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min. After the completion of the reaction, reaction mixture was quenched with 2N hydrochloric (30 mL) extracted with ethyl acetate (2×150 mL). Organic layer dried over anhydrous MgSO4, then concentrated. The concentrate was subjected to column chromatography, and the product was eluted with 15% ethyl acetate in petroleum ether to get 1.01 g (53.19%) of the title compound. MS (APCI): 186 (M+H+) for C7H4ClNO3; NMR CD3OD): δ 6.18 (s, 1H), δ 7.75 (s, 1H), δ 8.74 (s, 1H).
Quantity
6.89 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
53.19%

Identifiers

REACTION_CXSMILES
CC1CCCN(C)C1(C)C.[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=1.CN(C)[CH:23]=[O:24]>O1CCCC1.C([Li])CCC>[Cl:11][C:12]1[CH:20]=[C:19]([CH:23]=[O:24])[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
6.89 mL
Type
reactant
Smiles
CC1C(N(CCC1)C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
36.5 mL
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the above reaction mixture for 15 min at −78° C
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 2N hydrochloric (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the product was eluted with 15% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)O)C(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 53.19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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